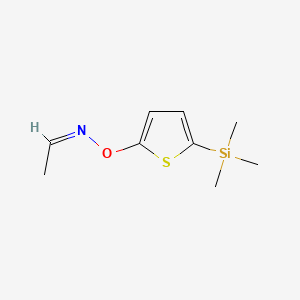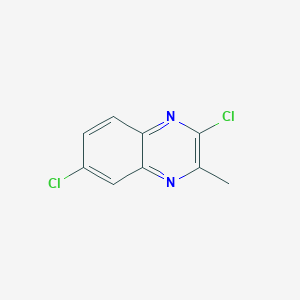
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is an organic compound that features a thiophene ring substituted with a trimethylsilyl group and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride or other silylating agents. This step often requires the presence of a base to facilitate the substitution reaction.
Formation of the Oxime: The oxime functional group is formed by reacting acetaldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the trimethylsilyl group can provide steric protection and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Trimethylsilyl Compounds: Compounds like trimethylsilyl chloride and trimethylsilyl acetylene have the trimethylsilyl group.
Oxime Compounds: Acetaldehyde oxime and benzaldehyde oxime are examples of compounds with the oxime functional group.
Uniqueness
(E)-Acetaldehyde O-(5-(trimethylsilyl)thiophen-2-yl) oxime is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H15NOSSi |
|---|---|
Molekulargewicht |
213.37 g/mol |
IUPAC-Name |
(Z)-N-(5-trimethylsilylthiophen-2-yl)oxyethanimine |
InChI |
InChI=1S/C9H15NOSSi/c1-5-10-11-8-6-7-9(12-8)13(2,3)4/h5-7H,1-4H3/b10-5- |
InChI-Schlüssel |
AKJVNUFIEIMGII-YHYXMXQVSA-N |
Isomerische SMILES |
C/C=N\OC1=CC=C(S1)[Si](C)(C)C |
Kanonische SMILES |
CC=NOC1=CC=C(S1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)





![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)


![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)
